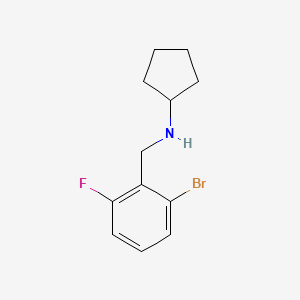

N-Cyclopentyl 2-bromo-6-fluorobenzylamine

Description

Significance of Aryl Halides in Modern Organic and Medicinal Chemistry

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are of paramount importance in modern organic and medicinal chemistry. bldpharm.comsigmaaldrich.comkeyorganics.net Their significance stems from their dual role as both key intermediates in synthesis and as integral components of bioactive molecules. The carbon-halogen bond in aryl halides provides a reactive handle for a multitude of chemical transformations, most notably in cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. keyorganics.net These reactions are fundamental in constructing complex molecular architectures from simpler precursors.

The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) can fine-tune the reactivity of the molecule and its electronic properties. For instance, the high electronegativity of fluorine can alter the acidity of nearby protons and influence metabolic stability in drug candidates. Bromine, as present in the target molecule, is a particularly useful halogen for its balanced reactivity in cross-coupling reactions. novasolbio.com

The Benzylamine (B48309) Scaffold as a Privileged Structure in Drug Discovery and Catalysis

The benzylamine motif is recognized as a "privileged structure" in drug discovery. This term is used to describe a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The versatility of the benzylamine scaffold arises from its combination of a rigid aromatic ring and a flexible amino group, allowing for a variety of interactions with biological macromolecules. Numerous approved drugs and clinical candidates across a wide range of therapeutic areas, including antimicrobials and anticancer agents, feature this core structure. bldpharm.com

Beyond medicinal chemistry, benzylamines are also employed as ligands in catalysis. The nitrogen atom can coordinate to a metal center, and the substituents on both the aromatic ring and the nitrogen can be modified to tune the steric and electronic properties of the resulting catalyst.

Exploration of N-Cyclopentyl Derivatives in Contemporary Chemical Synthesis

The N-cyclopentyl group is a common substituent in medicinal chemistry, often introduced to modulate a compound's physicochemical properties. The cyclopentyl group is a non-polar, lipophilic moiety that can enhance a drug's ability to cross cell membranes. Compared to smaller alkyl groups, the cyclopentyl ring offers a greater degree of conformational rigidity, which can lead to more specific interactions with a biological target and potentially improve potency and selectivity. The incorporation of a cyclopentyl group has been a strategy in the development of various therapeutic agents, including kinase inhibitors. novasolbio.com

Research Trajectories and Academic Significance of N-Cyclopentyl 2-bromo-6-fluorobenzylamine (B1280769)

While dedicated research publications specifically detailing the applications of N-Cyclopentyl 2-bromo-6-fluorobenzylamine are not abundant in the public domain, its academic significance can be inferred from its status as a readily available chemical building block and the known importance of its constituent parts. The compound is of interest as an intermediate in the synthesis of more complex molecules.

The primary precursor for the synthesis of this compound is 2-bromo-6-fluorobenzaldehyde (B104081). This aldehyde is a versatile starting material in its own right, used in the synthesis of various heterocyclic compounds and as an intermediate in the development of potential therapeutics, including those for cardiovascular and inflammatory diseases. bldpharm.com

The most probable synthetic route to this compound is through the reductive amination of 2-bromo-6-fluorobenzaldehyde with cyclopentylamine (B150401). This is a common and efficient method for forming C-N bonds in the synthesis of secondary amines.

Given the combination of the ortho-bromo-fluoro substitution pattern on the aromatic ring and the N-cyclopentyl group, this molecule is a prime candidate for use in the following research areas:

Medicinal Chemistry: As a fragment or intermediate in the synthesis of novel bioactive compounds. The bromine atom can be used for further structural elaboration via cross-coupling reactions, while the fluoro and cyclopentyl groups can contribute to desired pharmacokinetic properties.

Catalysis: As a potential ligand for transition metal catalysts. The nitrogen atom and the aromatic ring can coordinate with a metal, and the steric bulk of the cyclopentyl group could influence the selectivity of catalytic transformations.

Materials Science: As a building block for functional organic materials, where the specific substitution pattern could influence packing and electronic properties.

The following data tables provide key information for this compound and its primary precursor.

Interactive Data Table for this compound

| Property | Value |

| CAS Number | 827328-91-6 |

| Molecular Formula | C12H15BrFN |

| Molecular Weight | 272.16 g/mol |

| IUPAC Name | N-Cyclopentyl-2-bromo-6-fluorobenzylamine |

Interactive Data Table for 2-Bromo-6-fluorobenzaldehyde

| Property | Value |

| CAS Number | 360575-28-6 |

| Molecular Formula | C7H4BrFO |

| Molecular Weight | 203.01 g/mol |

| Melting Point | 43-48 °C |

| Boiling Point | 228.49 °C at 760 mmHg |

| Appearance | Beige powder or solid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2-bromo-6-fluorophenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFN/c13-11-6-3-7-12(14)10(11)8-15-9-4-1-2-5-9/h3,6-7,9,15H,1-2,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAMSXHRNBWMKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=C(C=CC=C2Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407489 | |

| Record name | N-Cyclopentyl 2-bromo-6-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827328-91-6 | |

| Record name | N-Cyclopentyl 2-bromo-6-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N Cyclopentyl 2 Bromo 6 Fluorobenzylamine

Strategic Retrosynthesis of the N-Cyclopentyl 2-bromo-6-fluorobenzylamine (B1280769) Core Structure

A logical retrosynthetic analysis of N-Cyclopentyl 2-bromo-6-fluorobenzylamine (I) breaks the molecule down into key precursors. The primary disconnection is at the C-N bond of the benzylamine (B48309), leading to two main synthetic routes.

Route A: This approach involves the disconnection of the N-cyclopentyl group, suggesting an N-alkylation or reductive amination reaction. This retrosynthesis points to 2-bromo-6-fluorobenzylamine (II) as a key intermediate. Further disconnection of the aminomethyl group from the aromatic ring of intermediate (II) suggests 2-bromo-6-fluorobenzaldehyde (B104081) (III) or 2-bromo-6-fluorobenzonitrile (B1362393) as viable precursors.

Route B: An alternative disconnection can be envisioned at the C-N bond via a Buchwald-Hartwig amination, which would involve an aryl halide precursor such as 1,2-dibromo-3-fluorobenzene (B108855) and a suitable ammonia (B1221849) equivalent.

This analysis highlights that the synthesis of the target compound is heavily reliant on the efficient preparation of the 2-bromo-6-fluorobenzylamine or a related aromatic precursor.

Synthesis of the 2-Bromo-6-fluorobenzylamine Precursor

The formation of the 2-bromo-6-fluorobenzylamine precursor is a critical step that can be approached through several established synthetic methodologies.

Reductive Amination Strategies for Benzylamine Formation

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. acs.org In the context of preparing 2-bromo-6-fluorobenzylamine (II), the starting material would be 2-bromo-6-fluorobenzaldehyde (III). The reaction proceeds through the in situ formation of an imine from the aldehyde and an ammonia source, which is then reduced to the corresponding amine.

Commonly used ammonia sources include ammonium (B1175870) acetate (B1210297) or a solution of ammonia in an alcohol. The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents are preferred to selectively reduce the imine in the presence of the starting aldehyde.

| Reagent | Description |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A mild and selective reducing agent for reductive aminations, often used in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.orgorganic-chemistry.orgnih.gov |

| Sodium cyanoborohydride (NaBH₃CN) | Another selective reducing agent for reductive aminations, effective at a controlled pH to avoid reduction of the aldehyde. acs.org |

A typical procedure would involve stirring the aldehyde with an excess of the ammonia source in a suitable solvent, followed by the addition of the reducing agent. Acetic acid can be used as a catalyst, particularly in reactions involving ketones. organic-chemistry.org

Exploration of Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Construction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. acs.org This method could potentially be employed to synthesize 2-bromo-6-fluorobenzylamine by coupling an aryl halide with an ammonia equivalent. A suitable substrate for this reaction would be a dihalogenated benzene (B151609) derivative, such as 1,2-dibromo-3-fluorobenzene.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base. For the coupling of ammonia, which can be a challenging substrate, specific ammonia equivalents are often used. acs.org These include lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) or lithium amide (LiNH₂). acs.org

A variety of phosphine ligands have been developed to facilitate this transformation, with bulky, electron-rich ligands often showing high efficacy.

| Ligand Type | Examples |

| Biarylphosphines | XPhos, SPhos, RuPhos |

| Ferrocenylphosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) |

| Bidentate Phosphines | BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) |

The reaction is typically carried out in an inert solvent, such as toluene (B28343) or dioxane, in the presence of a strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

Regioselective Halogenation and Functionalization of Aromatic Rings

The synthesis of the required 2-bromo-6-fluoro substituted aromatic ring is a key challenge that requires precise control of regioselectivity. One plausible route starts from a more readily available precursor, such as 2-fluoroaniline. The amino group is a strong ortho-, para-director in electrophilic aromatic substitution. To achieve bromination at the desired position (ortho to the fluorine and meta to the amino group), a multi-step sequence is often necessary.

A Chinese patent describes a method for the preparation of 2-bromo-6-fluoroaniline (B133542) which involves the protection of the amino group of o-fluoroaniline, followed by sulfonation, bromination, and deprotection. google.com This strategic use of protecting and directing groups allows for the introduction of the bromine atom at the correct position.

Another approach involves the direct halogenation of aniline (B41778) derivatives. Research has shown that the bromination of unprotected anilines can be achieved with high regioselectivity using copper(II) bromide in an ionic liquid. For 2-fluoroaniline, this method has been reported to yield the para-brominated product with high selectivity. To obtain the ortho-brominated product, alternative strategies would be required.

A plausible synthetic route to 2-bromo-6-fluorobenzaldehyde starts from 2-bromo-6-fluorotoluene (B73676). This can be achieved through a radical bromination of the methyl group followed by oxidation. A patent describes a method where 2-bromo-6-fluorotoluene is treated with hydrobromic acid and hydrogen peroxide under light to form 2-bromo-6-fluorobenzyl bromide, which is then oxidized to the aldehyde using dimethyl sulfoxide (B87167) (DMSO). google.com

Introduction of the N-Cyclopentyl Moiety

The final step in the synthesis of this compound involves the introduction of the cyclopentyl group onto the nitrogen atom of the 2-bromo-6-fluorobenzylamine precursor.

Direct N-Alkylation Approaches with Cyclopentylating Agents

Direct N-alkylation is a common method for forming C-N bonds. This would involve the reaction of 2-bromo-6-fluorobenzylamine with a suitable cyclopentylating agent, such as cyclopentyl bromide or cyclopentyl tosylate. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

| Parameter | Details |

| Solvent | Common solvents include acetonitrile (B52724) (ACN), dimethylformamide (DMF), and tetrahydrofuran (THF). |

| Base | Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used. |

| Temperature | The reaction temperature can range from room temperature to elevated temperatures to drive the reaction to completion. |

A significant challenge with direct N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of the tertiary amine as a byproduct. To mitigate this, reaction conditions such as the stoichiometry of the reactants and the reaction time must be carefully controlled.

An alternative and often more selective method for introducing the cyclopentyl group is through a second reductive amination. In this approach, 2-bromo-6-fluorobenzylamine is reacted with cyclopentanone (B42830) in the presence of a mild reducing agent like sodium triacetoxyborohydride. This method typically provides good yields of the desired secondary amine with minimal side products. organic-chemistry.orgnih.gov

Reductive Amination of Cyclopentanone with 2-bromo-6-fluorobenzylamine

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency in forming carbon-nitrogen bonds. The direct reductive amination of a ketone (cyclopentanone) with a primary amine (2-bromo-6-fluorobenzylamine) provides a direct route to the target secondary amine, this compound. This process typically involves the in-situ formation of an iminium ion intermediate, which is then reduced without being isolated.

The reaction proceeds by the nucleophilic attack of the primary amine on the carbonyl carbon of cyclopentanone, followed by dehydration to form an N-substituted imine. This intermediate is subsequently reduced by a suitable reducing agent present in the reaction mixture.

Key Reaction Parameters:

Catalysts: The reaction is often catalyzed by heterogeneous catalysts. Noble metals such as ruthenium have been shown to be effective. For instance, Ru/Nb₂O₅ catalysts have demonstrated high efficacy in the reductive amination of cyclopentanone. researchgate.net Raney Nickel is another commonly employed catalyst for this transformation. researchgate.netscite.ai

Reducing Agents: When not using catalytic hydrogenation, chemical reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are frequently used due to their selectivity for imines over ketones.

Reaction Conditions: The process is typically carried out in a suitable solvent, such as methanol (B129727) or dichloromethane, at temperatures ranging from ambient to moderately elevated, depending on the specific reagents and catalysts used. researchgate.net

| Reactant A | Reactant B | Key Intermediate | Potential Catalysts/Reagents | Product |

|---|---|---|---|---|

| Cyclopentanone | 2-bromo-6-fluorobenzylamine | N-(2-bromo-6-fluorobenzyl)cyclopentan-1-imine | H₂/Raney Ni; H₂/Ru-based catalysts; NaBH(OAc)₃ | This compound |

Formation and Subsequent Reduction of Imines (Schiff Bases) Involving Cyclopentylamine (B150401)

An alternative and widely used strategy is a two-step approach that begins with the condensation of an aldehyde and a primary amine to form a stable imine (or Schiff base), which is then isolated and subsequently reduced. researchgate.net For the synthesis of this compound, this involves the reaction of 2-bromo-6-fluorobenzaldehyde with cyclopentylamine.

Step 1: Imine Formation The initial step is the condensation reaction between 2-bromo-6-fluorobenzaldehyde and cyclopentylamine. nih.gov This reaction is typically acid-catalyzed and driven to completion by the removal of water, often using a Dean-Stark apparatus or a dehydrating agent.

Step 2: Imine Reduction The resulting N-(2-bromo-6-fluorobenzylidene)cyclopentanamine is then reduced to the target secondary amine. A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common and cost-effective choice for this reduction, typically carried out in an alcoholic solvent like methanol or ethanol. ias.ac.in The reduction of the C=N double bond is generally efficient and yields the desired product in high purity. researchgate.net

This two-step method allows for the purification of the imine intermediate, which can lead to a cleaner final product compared to a one-pot reductive amination.

| Step | Reactants | Conditions | Product/Intermediate |

|---|---|---|---|

| 1. Imine Formation | 2-bromo-6-fluorobenzaldehyde, Cyclopentylamine | Acid catalyst (e.g., p-TsOH), reflux in toluene with water removal | N-(2-bromo-6-fluorobenzylidene)cyclopentanamine |

| 2. Reduction | N-(2-bromo-6-fluorobenzylidene)cyclopentanamine | Sodium borohydride (NaBH₄) in methanol | This compound |

Chemo- and Regioselectivity in Multi-Substituted Aromatic Systems

The synthesis of this compound inherently involves navigating the chemical reactivity of a multi-substituted aromatic ring. The 2-bromo-6-fluoro substitution pattern on the benzaldehyde (B42025) or benzylamine precursor presents challenges and opportunities regarding chemo- and regioselectivity.

Chemoselectivity: In the context of reductive amination, the primary challenge is achieving selective reduction of the imine or iminium intermediate in the presence of other functional groups. The aldehyde group in the starting material (for the imine formation pathway) is highly reactive. During reduction, chemoselectivity is crucial to ensure that the C=N bond is reduced without affecting the halogen substituents on the aromatic ring. Halogen-aryl bonds, particularly bromo-aryl bonds, can be susceptible to hydrogenolysis (cleavage by reduction) under harsh catalytic hydrogenation conditions. Therefore, milder reducing agents like sodium borohydride or controlled catalytic conditions are preferred.

Regioselectivity: The positions of the bromo and fluoro substituents are ortho to the functional group (aldehyde or aminomethyl). This steric hindrance can influence the rate of reaction at the benzylic position. Furthermore, the electronic effects of these halogens—inductive electron withdrawal (-I) and mesomeric electron donation (+M)—modulate the reactivity of the aromatic ring towards other potential transformations, though these are less of a concern in the primary synthetic routes discussed. The primary influence is on the electrophilicity of the aldehyde's carbonyl carbon and the nucleophilicity of the benzylamine's nitrogen atom.

Development of Sustainable and Efficient Synthetic Protocols for Related Amine Derivatives

The chemical industry's increasing focus on green and sustainable chemistry has spurred the development of novel synthetic protocols for amines that minimize waste and improve efficiency. researchgate.net

Borrowing Hydrogen Catalysis: The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful, atom-economical strategy for amine synthesis. acs.org This process involves the catalytic dehydrogenation of an alcohol (e.g., (2-bromo-6-fluorophenyl)methanol) to an aldehyde in situ. This aldehyde then reacts with an amine (e.g., cyclopentylamine) to form an imine. The "borrowed" hydrogen, temporarily held by the catalyst, then reduces the imine to the final secondary amine product. This process avoids the use of stoichiometric oxidizing and reducing agents, with water being the only byproduct. Nickel-based catalysts have shown promise in such reactions. acs.org

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical methods. Transaminases, for example, can be used in the reductive amination of ketones. researchgate.net A potential biocatalytic route to the target compound could involve a transaminase to convert cyclopentanone into cyclopentylamine, or an engineered enzyme to directly catalyze the reductive coupling of a benzylamine precursor with a ketone. Biocatalytic reactions are performed in aqueous media under mild conditions, significantly reducing the environmental impact. researchgate.net

Photochemical Methods: Recent advances include the use of photochemistry for the deoxygenative alkylation of amides to synthesize substituted amines. nih.gov While this specific method starts from an amide, it represents a growing field of using light as a reagent to drive reactions under mild conditions, offering new avenues for constructing C-N bonds with high functional group tolerance. nih.gov

| Methodology | Key Advantages | Typical Reagents/Catalysts | Byproducts |

|---|---|---|---|

| Classical Reductive Amination | Well-established, versatile | NaBH₃CN, NaBH(OAc)₃, H₂/Pd/C | Stoichiometric salt waste |

| Borrowing Hydrogen | High atom economy, sustainable | Ru, Ir, Ni, or Fe complexes | Water |

| Biocatalysis | High selectivity (chemo-, regio-, stereo-), mild conditions, green | Enzymes (e.g., transaminases) | Minimal, biodegradable |

| Photochemical Synthesis | Mild conditions, novel reactivity | Photocatalysts, light source | Varies by specific reaction |

Advanced Spectroscopic and Structural Characterization of N Cyclopentyl 2 Bromo 6 Fluorobenzylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, as well as their interactions, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of N-Cyclopentyl 2-bromo-6-fluorobenzylamine (B1280769) reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic region of the spectrum is of particular interest, displaying a complex splitting pattern due to the coupling of the aromatic protons with each other and with the fluorine atom. The protons on the cyclopentyl ring and the benzylic methylene (B1212753) protons also exhibit characteristic chemical shifts and multiplicities, providing crucial information for their assignment.

A representative ¹H NMR data interpretation for N-Cyclopentyl 2-bromo-6-fluorobenzylamine is presented below. Note that the exact chemical shifts (δ) and coupling constants (J) can vary slightly depending on the solvent and the spectrometer's field strength.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | t, J = 8.5 Hz | 1H | Ar-H |

| ~ 7.10 | t, J = 8.0 Hz | 1H | Ar-H |

| ~ 6.95 | d, J = 8.0 Hz | 1H | Ar-H |

| ~ 3.90 | s | 2H | CH₂-N |

| ~ 3.10 | quintet, J = 6.5 Hz | 1H | N-CH (cyclopentyl) |

| ~ 1.90 - 1.40 | m | 8H | Cyclopentyl-CH₂ |

| ~ 1.30 | br s | 1H | NH |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides a detailed map of the carbon backbone of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts are influenced by the local electronic environment, with the carbon attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling. The signals for the aromatic, benzylic, and cyclopentyl carbons appear in their expected regions, allowing for a complete assignment of the carbon skeleton.

A table summarizing the expected ¹³C NMR chemical shifts is provided below.

| Chemical Shift (ppm) | Assignment |

| ~ 161 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~ 138 (d, ²JCF ≈ 15 Hz) | C-Ar |

| ~ 130 (d, ³JCF ≈ 5 Hz) | C-Ar |

| ~ 128 | C-Ar |

| ~ 125 (d, ³JCF ≈ 3 Hz) | C-Ar |

| ~ 115 (d, ²JCF ≈ 22 Hz) | C-Br |

| ~ 58 | N-CH (cyclopentyl) |

| ~ 52 | CH₂-N |

| ~ 33 | Cyclopentyl-CH₂ |

| ~ 24 | Cyclopentyl-CH₂ |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom, and its multiplicity would reveal couplings to neighboring protons, providing further confirmation of the substitution pattern on the benzene (B151609) ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, the COSY spectrum would show correlations between the aromatic protons and between the protons of the cyclopentyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). HMBC is crucial for connecting different fragments of the molecule, for example, showing the correlation between the benzylic protons and the aromatic carbons, and between the cyclopentyl protons and the nitrogen-bearing carbon.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass and elemental composition of a compound. For this compound (C₁₂H₁₅BrFN), HRMS provides an accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.

| Ion | Calculated m/z | Observed m/z |

| [M(⁷⁹Br)+H]⁺ | 272.0400 | Value would be experimentally determined |

| [M(⁸¹Br)+H]⁺ | 274.0379 | Value would be experimentally determined |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3350 | N-H Stretch | Secondary Amine |

| ~ 3060 | C-H Stretch | Aromatic |

| ~ 2960, 2870 | C-H Stretch | Aliphatic (Cyclopentyl) |

| ~ 1600, 1470 | C=C Stretch | Aromatic Ring |

| ~ 1250 | C-N Stretch | Amine |

| ~ 1220 | C-F Stretch | Aryl Fluoride |

| ~ 780 | C-Br Stretch | Aryl Bromide |

X-ray Diffraction Analysis for Crystalline State Molecular Geometry and Conformation

As of the latest available data, a single-crystal X-ray diffraction analysis for this compound has not been reported in peer-reviewed literature. Consequently, experimentally determined data regarding its crystal system, space group, unit cell dimensions, and precise atomic coordinates are unavailable.

Without such a study, critical insights into the molecule's solid-state conformation, including dihedral angles between the phenyl ring and the cyclopentylamine (B150401) moiety, as well as intermolecular interactions such as hydrogen bonding or halogen bonding, remain speculative.

Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

This table reflects the current lack of published crystallographic data for the specified compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

This compound possesses a chiral center at the benzylic carbon, making it a chiral molecule that can exist as a pair of enantiomers. However, the compound is typically synthesized and supplied as a racemate.

A search of scientific literature indicates that no studies on the chiroptical properties, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), of the individual enantiomers of this compound have been published. Such studies would be essential for characterizing the stereochemical features of the enantiomers and require prior chiral resolution of the racemic mixture.

Data Table: Chiroptical Data for this compound

| Spectroscopic Technique | Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| Circular Dichroism (CD) | Data not available | Data not available |

This table indicates the absence of published chiroptical data for the enantiomers of the specified compound.

Mechanistic Investigations and Reactivity of N Cyclopentyl 2 Bromo 6 Fluorobenzylamine

Reactivity of the Aromatic Bromine Atom

The bromine atom, positioned ortho to the benzylamine (B48309) substituent, is a primary site for functionalization, particularly through transition-metal-catalyzed reactions. Its reactivity is influenced by its relatively lower bond energy compared to the C-F bond and its susceptibility to oxidative addition.

The carbon-bromine (C-Br) bond in N-Cyclopentyl 2-bromo-6-fluorobenzylamine (B1280769) is a versatile handle for forming new carbon-carbon bonds. This is achieved through several well-established palladium- or copper-catalyzed cross-coupling reactions. In these transformations, the reactivity order of halogens is typically I > Br > Cl > F, making the bromine atom the preferential site of reaction over the more strongly bonded fluorine atom.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a biaryl structure. libretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For substrates like N-Cyclopentyl 2-bromo-6-fluorobenzylamine, which feature ortho-substituents, the reaction may require carefully selected ligands and conditions to overcome potential steric hindrance. nih.govresearchgate.net

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction uses a palladium catalyst and a copper(I) co-catalyst to couple the aryl bromide with a terminal alkyne. wikipedia.org The presence of bulky substituents at the ortho position can influence the reaction's efficiency, sometimes necessitating higher catalyst loadings or specific phosphine (B1218219) ligands to facilitate the coupling. nih.govacs.orgresearchgate.net

Ullmann-Type Couplings: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a symmetrical biaryl, often requiring high temperatures. wikipedia.orgyoutube.com More contemporary Ullmann-type reactions, or condensations, allow for the formation of C-N, C-O, and C-S bonds by coupling the aryl halide with amines, alcohols, or thiols. wikipedia.orgorganic-chemistry.org These reactions typically proceed through an organocopper intermediate. wikipedia.org The presence of electron-withdrawing groups on the aryl halide can promote the reaction. youtube.com

Below is a table summarizing typical conditions for these cross-coupling reactions involving aryl bromides.

| Coupling Reaction | Typical Catalyst/Co-catalyst | Coupling Partner | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Ar-B(OH)₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene (B28343), 2-MeTHF |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | R-C≡CH | NEt₃, DiPEA | THF, DMF |

| Ullmann-Type (C-C) | Cu powder, CuI | Ar-Br | None (thermal) | DMF, Nitrobenzene |

While the C-Br bond can be a target for nucleophilic attack, in the context of a 2-bromo-6-fluoro substituted ring, it is a less likely site for nucleophilic aromatic substitution (SNAr) compared to the C-F bond. Standard SNAr reactions on aryl halides are favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In SNAr, the rate-determining step is the initial attack by the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). nih.gov A more electronegative halogen, like fluorine, is better at stabilizing this intermediate through its inductive effect, making the carbon it is attached to more electrophilic and thus accelerating this key step. youtube.com Consequently, direct substitution of the bromine atom by a nucleophile is generally disfavored when a fluorine atom is also present on the ring. nih.gov

Reactivity of the Aromatic Fluorine Atom

The fluorine atom at the C6 position significantly influences the electronic properties of the aromatic ring and provides a specific pathway for substitution reactions.

Halogens exhibit a dual electronic effect on aromatic rings. They are highly electronegative and withdraw electron density through the sigma bond network (a negative inductive effect, -I). They also possess lone pairs of electrons that can be donated into the pi-system of the ring (a positive resonance effect, +R). lumenlearning.comlibretexts.org

For fluorine, the -I effect is the strongest among the halogens and significantly outweighs its +R effect. libretexts.org This strong inductive withdrawal of electron density deactivates the aromatic ring towards electrophilic aromatic substitution (EAS), making reactions like nitration or Friedel-Crafts less favorable than for benzene (B151609). lumenlearning.com Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr), as it makes the ring carbons more susceptible to attack by nucleophiles. libretexts.orglibretexts.org

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Net Effect on EAS | Net Effect on SNAr |

|---|---|---|---|---|

| -F | Strong | Weak | Deactivating | Activating |

| -Br | Strong | Weak | Deactivating | Activating |

| -CH₂NH- | Weakly Withdrawing | Donating (via N lone pair) | Activating | Deactivating |

The fluorine atom in this compound is the most probable site for nucleophilic aromatic substitution. In SNAr reactions, the typical leaving group ability seen in aliphatic substitutions (I > Br > Cl > F) is inverted. For SNAr, the reactivity is often F > Cl > Br > I. youtube.com

This reversal is because the rate-determining step is the nucleophile's attack on the aromatic ring, not the cleavage of the carbon-halogen bond. youtube.comnih.gov Fluorine's superior electronegativity makes the carbon atom to which it is attached highly electrophilic (partially positive), providing a strong driving force for the initial attack. youtube.com Furthermore, this strong inductive effect stabilizes the resulting anionic Meisenheimer intermediate, lowering the activation energy of the reaction. libretexts.org Therefore, nucleophiles will preferentially replace the fluorine atom over the bromine atom in this molecule under SNAr conditions.

Reactivity of the Secondary Amine Functionality

The N-cyclopentylbenzylamine moiety possesses a secondary amine that is both basic and nucleophilic, allowing for a range of chemical modifications.

The lone pair of electrons on the nitrogen atom can readily accept a proton, making the compound basic and allowing for the formation of hydrochloride or other acid-addition salts. As a nucleophile, the amine can participate in various bond-forming reactions:

N-Acylation: The amine can react with acylating agents like acyl chlorides or anhydrides to form the corresponding amide. For example, reaction with acetyl chloride would yield N-acetyl-N-cyclopentyl-2-bromo-6-fluorobenzylamine. wikipedia.orgresearchgate.net

N-Alkylation: Further alkylation can occur by reacting the amine with alkyl halides, although this can sometimes lead to over-alkylation to form a quaternary ammonium (B1175870) salt. organic-chemistry.org

Hydrogenolysis: The benzyl (B1604629) group attached to the nitrogen can be cleaved under hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst), which would release the free secondary amine, cyclopentylamine (B150401), and produce 2-bromo-6-fluorotoluene (B73676). wikipedia.org

Oxidation: Strong oxidizing agents can convert the benzylamine to an imine or other oxidation products. researchgate.net

Directed Metalation: The amine group, after protection, can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position of the benzyl ring (the C-H bond of the CH₂ group) for further functionalization. ulethbridge.ca

N-Alkylation and Acylation Reactions

The secondary amine functionality of this compound is a primary site for synthetic modification through N-alkylation and N-acylation reactions. These reactions are fundamental in appending various functional groups to the nitrogen atom, thereby modulating the molecule's steric and electronic properties.

N-Alkylation: The nitrogen atom's lone pair of electrons makes it nucleophilic and thus susceptible to reaction with alkylating agents. Typical alkylating agents include alkyl halides (e.g., methyl iodide, benzyl bromide) and alkyl sulfonates. The reaction generally proceeds via an SN2 mechanism. The presence of the bulky cyclopentyl group and the ortho-substituted benzyl group can sterically hinder the approach of the electrophile, potentially requiring more forcing reaction conditions, such as higher temperatures or the use of a stronger base to deprotonate the amine and enhance its nucleophilicity.

To illustrate the potential for these reactions, the following data tables present hypothetical yet representative reaction conditions based on established methodologies for similar secondary benzylamines.

Table 1: Representative N-Alkylation Reactions

| Alkylating Agent | Base | Solvent | Temperature (°C) | Hypothetical Product |

| Methyl Iodide | K₂CO₃ | Acetonitrile (B52724) | 80 | N-Methyl-N-cyclopentyl-2-bromo-6-fluorobenzylamine |

| Benzyl Bromide | NaH | THF | 25-60 | N-Benzyl-N-cyclopentyl-2-bromo-6-fluorobenzylamine |

| Ethyl Bromoacetate | DIPEA | DMF | 25 | Ethyl 2-((2-bromo-6-fluorobenzyl)(cyclopentyl)amino)acetate |

Table 2: Representative N-Acylation Reactions

| Acylating Agent | Base/Coupling Agent | Solvent | Temperature (°C) | Hypothetical Product |

| Acetyl Chloride | Triethylamine (B128534) | Dichloromethane | 0-25 | N-Acetyl-N-cyclopentyl-2-bromo-6-fluorobenzylamine |

| Benzoic Anhydride | Pyridine (B92270) | Toluene | 110 | N-Benzoyl-N-cyclopentyl-2-bromo-6-fluorobenzylamine |

| Acetic Acid | HATU, DIPEA | DMF | 25 | N-Acetyl-N-cyclopentyl-2-bromo-6-fluorobenzylamine |

Oxidative Transformations and Stability under Various Conditions

The stability and oxidative transformation of this compound are critical parameters for its application in multi-step syntheses.

Oxidative Transformations: Secondary amines, particularly benzylamines, can undergo oxidation to form imines or, under more vigorous conditions, lead to cleavage of the C-N bond. beilstein-journals.orgacs.orgnih.govresearchgate.netias.ac.in The benzylic C-H bond is susceptible to oxidation. Reagents like potassium permanganate, manganese dioxide, or more modern catalytic systems can be employed for such transformations. ias.ac.in For instance, the oxidation of N-(arylsulfonyl)benzylamines to the corresponding imines has been achieved using potassium persulfate (K₂S₂O₈). beilstein-journals.orgnih.gov While the specific reactivity of this compound has not been detailed, it is plausible that under controlled oxidative conditions, it could be converted to the corresponding N-cyclopentyl-1-(2-bromo-6-fluorophenyl)methanimine.

Stability: The 2-bromo-6-fluorophenyl group is generally stable under a range of reaction conditions. The carbon-bromine bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), offering a handle for further molecular diversification. The fluorine atom is typically robust and less prone to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups in the ortho or para positions. The compound is expected to be stable under standard purification techniques like column chromatography. However, like many amines, it can be sensitive to air oxidation over long-term storage, potentially leading to the formation of colored impurities. The stability towards strong acids and bases would depend on the specific conditions, with protonation of the amine occurring in acidic media and potential for elimination or other side reactions under strong basic conditions at elevated temperatures.

Computational and Experimental Approaches to Reaction Mechanism Elucidation

Understanding the reaction mechanisms involving this compound is crucial for predicting its reactivity and optimizing reaction conditions. A combination of computational and experimental techniques can provide detailed insights.

Computational Approaches: Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms. nih.govresearchgate.netresearchgate.netnih.gov For this compound, DFT could be used to:

Conformational Analysis: Determine the preferred conformations of the molecule, particularly the orientation of the cyclopentyl and benzyl groups, which can influence steric accessibility to the nitrogen and benzylic positions.

Reaction Pathway Modeling: Calculate the energy profiles of potential reaction pathways for N-alkylation, acylation, and oxidation. This includes identifying transition state structures and calculating activation barriers, which can help in predicting the feasibility and selectivity of a reaction. researchgate.netnih.gov

Electronic Structure Analysis: Analyze the natural bond orbitals (NBO) and molecular electrostatic potential (MEP) to understand the charge distribution and identify the most nucleophilic and electrophilic sites within the molecule. chemrxiv.org

Experimental Approaches:

Kinetic Studies: Monitoring the reaction rates under different concentrations of reactants and catalysts can help determine the reaction order and rate law, providing evidence for the proposed mechanism.

Intermediate Trapping: Designing experiments to trap reactive intermediates, such as carbenium ions or radicals, can provide direct evidence for their involvement in a reaction pathway.

Isotopic Labeling Studies: Using isotopically labeled reagents (e.g., deuterium) can help to elucidate the bond-breaking and bond-forming steps in the rate-determining step of a reaction. For example, a primary kinetic isotope effect would be expected for the oxidation of the benzylic position if the C-H bond cleavage is rate-determining. ias.ac.in

Stereochemical Outcomes and Diastereoselective/Enantioselective Reaction Pathways

The stereochemistry of reactions involving this compound is an important consideration, especially when it is used as a precursor for chiral molecules.

Diastereoselective Reactions: The cyclopentyl group and the substituted benzyl group can influence the stereochemical outcome of reactions at adjacent centers. For instance, if a new stereocenter is created at the benzylic carbon, the existing stereocenters on the cyclopentyl ring (if any are present) could direct the approach of a reagent, leading to a diastereoselective transformation. However, as this compound itself is prochiral at the benzylic carbon, diastereoselectivity would primarily be a factor in reactions of its derivatives that already contain a stereocenter. For example, the alkylation of an enolate derived from an N-acylated derivative could proceed with diastereoselectivity. rsc.orgbeilstein-journals.org

Enantioselective Reactions: The prochiral nature of the benzylic position and the secondary amine offers opportunities for enantioselective synthesis.

Enantioselective Deprotonation: The use of a chiral base could potentially deprotonate one of the enantiotopic benzylic protons selectively, allowing for subsequent enantioselective functionalization. nih.gov

Catalytic Asymmetric Transformations: Transition-metal-catalyzed reactions, such as asymmetric hydrogenation of an imine derived from this amine, could provide access to enantioenriched products. Similarly, enantioselective C-H activation at the benzylic position using a chiral catalyst is a modern approach that could be applicable.

The development of stereoselective reactions involving this compound would significantly enhance its utility as a building block for the synthesis of complex, single-enantiomer pharmaceutical agents.

Computational and Theoretical Studies on N Cyclopentyl 2 Bromo 6 Fluorobenzylamine

Density Functional Theory (DFT) Calculations for Ground State Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.govripublication.com The fundamental principle of DFT is that the total energy of a molecule can be determined from its electron density, a function of just three spatial coordinates, rather than the complex many-electron wavefunction. ripublication.com For a molecule like N-Cyclopentyl 2-bromo-6-fluorobenzylamine (B1280769), DFT calculations are employed to find the ground state geometry, which is the three-dimensional arrangement of its atoms corresponding to the lowest possible energy state. researchgate.net

The process of geometry optimization involves starting with an initial guess of the molecule's structure and iteratively adjusting the positions of the atoms to minimize the total energy of the system. mdpi.com This search for the energy minimum on the potential energy surface (PES) continues until the forces on the atoms and the change in energy between steps fall below a certain threshold. researchgate.net The outcome of a successful geometry optimization is the most stable conformation of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.net Various functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G(d), cc-pVTZ) can be chosen, and their selection impacts the accuracy and computational cost of the prediction. nih.govnih.gov For instance, hybrid functionals are often noted for providing good accuracy in geometry predictions. nih.gov The optimized structure is confirmed as a true minimum by performing a frequency calculation, which should yield no imaginary frequencies. researchgate.net

Illustrative Data Table for Optimized Geometry The following table is a hypothetical representation of the kind of data that would be produced from a DFT geometry optimization of N-Cyclopentyl 2-bromo-6-fluorobenzylamine.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C (aromatic) | Br | - | - | 1.90 Å |

| Bond Length | C (aromatic) | F | - | - | 1.35 Å |

| Bond Length | C (benzyl) | N | - | - | 1.47 Å |

| Bond Angle | C (aromatic) | C (benzyl) | N | - | 112.0° |

| Dihedral Angle | C (aromatic) | C (benzyl) | N | C (cyclopentyl) | 65.0° |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity, and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. aimspress.comnih.gov The HOMO is the orbital with the highest energy that contains electrons and represents the molecule's ability to donate electrons. researchgate.netossila.com The LUMO is the lowest energy orbital that is empty and signifies the molecule's ability to accept electrons. researchgate.netossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. aimspress.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small gap indicates that the molecule is more reactive and less stable. nih.gov DFT calculations can accurately predict the energies of these orbitals. aimspress.com This analysis would reveal the electronic and optical properties of this compound and its propensity to engage in chemical reactions. aimspress.comnih.gov

Illustrative Data Table for FMO Analysis The following table is a hypothetical representation of the data from an FMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 5.25 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which serve as a powerful complement to experimental analysis for structure elucidation. nih.govresearchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. The prediction of 1H and 13C chemical shifts can be performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govresearchgate.net The calculation provides theoretical shielding tensors for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov Comparing the predicted spectrum with an experimental one can confirm a proposed structure or help distinguish between different isomers. rsc.org Machine learning models trained on DFT-calculated data are also emerging as a rapid and accurate alternative for predicting chemical shifts. rsc.orgbohrium.com

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations. The resulting theoretical spectrum provides a detailed picture of the molecule's vibrational modes, aiding in the interpretation of experimental IR and Raman spectra.

Illustrative Data Table for Predicted 13C NMR Chemical Shifts This table provides a hypothetical example of predicted chemical shifts for some carbon atoms in this compound.

| Carbon Atom | Predicted 13C Chemical Shift (ppm) |

| C-Br | 115.2 |

| C-F | 162.5 (d, JCF = 250 Hz) |

| C-CH2N | 138.8 |

| CH2 (benzylic) | 53.4 |

| CH (cyclopentyl, N-bound) | 60.1 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. numberanalytics.comnumberanalytics.com It is calculated by determining the energy of interaction between a positive point charge and the molecule's electron cloud at various points on the molecular surface. numberanalytics.com MEP maps are color-coded to indicate different potential values: red typically signifies regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. numberanalytics.comnumberanalytics.com

For this compound, an MEP map would highlight the electronegative fluorine atom and the lone pair on the nitrogen atom as regions of negative potential (red or yellow), making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms, particularly the one on the amine group, would show positive potential (blue), indicating them as sites for nucleophilic interaction. This analysis is a powerful tool for predicting and understanding the molecule's reactivity and intermolecular interactions. researchgate.netmdpi.com

Conformational Analysis through Molecular Dynamics Simulations

Molecules with rotatable bonds, such as this compound, can exist in multiple spatial arrangements called conformations. calcus.cloud Conformational analysis aims to identify the stable conformers and understand the energy barriers between them. calcus.cloud Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational space of a molecule. nih.gov

In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This generates a trajectory that shows how the molecule's conformation changes due to thermal motion. calcus.cloudnih.gov By analyzing this trajectory, researchers can identify the most frequently visited (and therefore most stable) conformations, map the energy landscape, and understand the dynamic behavior of the molecule in different environments (e.g., in a vacuum or in a solvent). nih.govmun.ca This is crucial for understanding how the molecule's shape influences its biological activity or chemical reactivity. mun.ca

In Silico Reaction Pathway Scouting and Transition State Analysis

Computational chemistry can be used to explore the potential chemical reactions a molecule might undergo without performing a physical experiment. This process is known as in silico reaction pathway scouting. rsc.orgnih.gov For this compound, this could involve simulating its reaction with various reagents to predict possible products.

Once a potential reaction pathway is identified, a critical step is to locate the transition state (TS). The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. fossee.in Finding the TS structure is computationally challenging but essential for understanding the reaction mechanism and calculating the activation energy. researchgate.net The activation energy determines the rate of the reaction. fossee.in Methods like constrained geometry optimization or more automated approaches can be used to locate the TS. rsc.org Subsequent Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. fossee.in

Advanced Applications and Derivatization in Organic Synthesis

N-Cyclopentyl 2-bromo-6-fluorobenzylamine (B1280769) as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of reactive sites on N-Cyclopentyl 2-bromo-6-fluorobenzylamine makes it a potent intermediate for the synthesis of elaborate molecules. Halogenated benzylamines are widely recognized as crucial raw materials for pharmaceutical and agrochemical agents. bldpharm.com The N-cyclopentyl moiety, in particular, is a feature found in various biologically active compounds, including potent kinase inhibitors. For instance, the cyclopentyl group is a key structural component of 7-Cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide, a cyclin-dependent kinase (CDK) inhibitor. nih.gov

The value of this compound lies in its capacity for sequential, site-selective modifications. The aryl bromide is primed for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions, while the secondary amine can be readily acylated, alkylated, or incorporated into larger heterocyclic systems. This dual functionality allows chemists to build out molecular complexity in a controlled manner, making it an ideal precursor for target molecules in medicinal chemistry, such as kinase inhibitors which often feature a substituted aniline (B41778) or benzylamine (B48309) core. nih.govtees.ac.uknih.gov

Design and Synthesis of Diverse Chemical Libraries Utilizing the Core Scaffold

The concept of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of modern drug discovery. nih.gov The 2-bromo-6-fluorobenzylamine core of the title compound serves as an excellent example of such a scaffold, offering multiple vectors for diversification to generate large, diverse chemical libraries.

The two primary points of diversification are the aryl bromide and the secondary amine.

Diversification at the Aryl Bromide: The bromine atom is a versatile handle for numerous palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at this position. Reactions such as the Suzuki-Miyaura coupling can introduce various aryl, heteroaryl, or alkyl groups, while the Buchwald-Hartwig amination can install diverse amine functionalities. nih.gov

Diversification at the Secondary Amine: The cyclopentylamine (B150401) group can be readily modified. Acylation with a range of carboxylic acids or sulfonyl chlorides can generate extensive amide and sulfonamide libraries. Furthermore, reductive amination can introduce additional substituted alkyl groups.

This multi-directional diversification strategy enables the rapid synthesis of thousands of distinct compounds from a single, readily accessible core, facilitating the exploration of vast chemical space in the search for new bioactive molecules. acs.org

Table 2: Potential Diversification of the this compound Scaffold

| Functional Handle | Reaction Type | Example Reactants | Resulting Moiety |

| Aryl Bromide | Suzuki-Miyaura Coupling | Phenylboronic acid, Pyridine-3-boronic acid | Bi-aryl, Heteroaryl-aryl |

| Buchwald-Hartwig Amination | Morpholine, Piperazine | Aryl-amine | |

| Sonogashira Coupling | Phenylacetylene, Trimethylsilylacetylene | Aryl-alkyne | |

| Secondary Amine | Acylation | Acetic anhydride, Benzoyl chloride | Amide |

| Sulfonylation | Methanesulfonyl chloride, Tosyl chloride | Sulfonamide | |

| Reductive Amination | Acetone, Cyclohexanone (with a reducing agent) | Tertiary amine |

Development of Novel Synthetic Transformations Facilitated by the Compound's Unique Functionalization Pattern

The specific ortho-arrangement of the bromo, fluoro, and N-cyclopentylaminomethyl groups may facilitate novel synthetic transformations. The electronic interplay between the electron-withdrawing fluorine and the adjacent bromine atom can modulate the reactivity of the carbon-bromine bond in cross-coupling reactions, potentially leading to altered selectivity or reactivity compared to non-fluorinated analogues.

Furthermore, the presence of halogens like fluorine and bromine can introduce the potential for halogen bonding, a non-covalent interaction that can influence both the solid-state structure of molecules and their binding to biological targets. The fluorine atom's high electronegativity can also influence the acidity of nearby protons, potentially enabling selective metalation or other base-mediated reactions. While specific novel transformations leveraging this exact pattern are not yet widely documented, the unique electronic and steric environment of the scaffold presents an opportunity for methodological research in organic synthesis.

Integration into Multi-Component Reaction Sequences for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex products from three or more starting materials in a single step, maximizing efficiency and atom economy. organic-chemistry.org The this compound structure is well-suited for integration into MCRs, particularly isocyanide-based reactions like the Ugi four-component reaction (U-4CR). wikipedia.orgasianpubs.org

In a U-4CR, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form a bis-amide product. asianpubs.org As a secondary amine, this compound can serve as the amine component. acs.orgnih.gov This allows for the rapid assembly of a complex scaffold that retains the bromo-fluoro-phenyl core for subsequent modifications while introducing three new points of diversity from the other MCR components. This strategy dramatically accelerates the generation of molecular complexity and is highly valued in drug discovery for building libraries of peptide-like molecules and other complex structures. nih.gov

Table 3: Hypothetical Ugi Four-Component Reaction (U-4CR)

| Component | Example Reactant |

| Amine | This compound |

| Aldehyde | Isobutyraldehyde |

| Carboxylic Acid | Acetic Acid |

| Isocyanide | tert-Butyl isocyanide |

| Result | Rapid formation of a complex α-acylamino amide product |

Use in Fragment-Based Drug Discovery and Target-Oriented Synthesis

Fragment-based drug discovery (FBDD) has become a highly successful strategy for identifying lead compounds. nih.gov FBDD involves screening libraries of low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify weak but efficient binders to a biological target. mdpi.com These initial hits are then optimized into more potent leads.

With a molecular weight of 272.16 g/mol , this compound fits perfectly within the definition of a molecular fragment. Its structure possesses several desirable features for FBDD:

3D Character: The non-planar cyclopentyl group provides three-dimensional shape, which is often advantageous for fitting into complex protein binding sites.

Growth Vectors: The compound has two clear vectors for chemical elaboration. The bromo group serves as an ideal handle for "fragment growing" or "linking" via cross-coupling reactions. The secondary amine provides another site for modification, allowing chemists to explore the surrounding binding pocket. nih.gov

Pharmacophoric Features: The amine group can act as a hydrogen bond donor and acceptor, while the aromatic ring can engage in hydrophobic and π-stacking interactions.

In a typical FBDD campaign, a fragment like this compound could be identified as a hit. Subsequent structure-based design would then guide the synthetic elaboration at the bromo and amine positions to improve binding affinity and selectivity, ultimately leading to a potent and optimized drug candidate. nih.gov

Exploration of Biological and Medicinal Chemistry Relevance Through Analogous Compounds

Structure-Activity Relationship (SAR) Studies on N-Cyclopentyl and Halogenated Benzylamine (B48309) Analogs

The biological activity of molecules is intrinsically linked to their three-dimensional structure. For compounds related to N-Cyclopentyl 2-bromo-6-fluorobenzylamine (B1280769), modifications to the N-cycloalkyl group and the halogenated aromatic ring have been shown to significantly influence their therapeutic potential.

N-Cycloalkyl Substitution: In the context of adenosine (B11128) receptor ligands, N⁶-cycloalkyl substitution on adenosine is a well-established strategy for conferring selectivity towards the A₁ adenosine receptor (A₁AR). nih.gov The size and nature of the cycloalkyl group are critical. For instance, N⁶-Cyclopentyladenosine (CPA) is a potent and highly selective A₁AR agonist. nih.govwikipedia.orgtocris.com This high selectivity suggests that the cyclopentyl moiety fits optimally into a specific hydrophobic pocket within the A₁AR binding site.

Halogenation of the Benzylamine Ring: The presence, position, and type of halogen atoms on the benzylamine ring are crucial determinants of activity. Fluorine substitution, owing to its high electronegativity and ability to form strong bonds, can significantly alter a molecule's physicochemical properties, such as metabolic stability and membrane permeability. nih.gov In the context of enzyme inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), fluorination has been shown to increase the potency of inhibitors. nih.gov For example, a difluorinated inhibitor demonstrated 4.23 times greater potency against a resistant EGFR mutant than its unfluorinated counterpart, an effect attributed to favorable conformational changes and increased binding stability. nih.gov

Schiff Base Derivatives: The formation of Schiff bases (imines) from benzylamines and their subsequent complexation with metal ions, such as organotin(IV), creates compounds with significant biological activities. rsc.orgnih.gov The anticancer activity of these organotin(IV) complexes is profoundly influenced by the specific alkyl or aryl groups attached to the tin atom and the structure of the Schiff base ligand. rsc.org For instance, tri-organotin(IV) complexes with a phenyl group (Ph₃SnL) attached to the tin often show higher cytotoxic effects against cancer cells compared to those with methyl (Me₃SnL) or butyl (Bu₃SnL) groups. trisakti.ac.idresearchgate.net

Investigation of Potential Biological Targets and Mechanisms of Action Based on Related Structures

Based on the activities of structurally similar compounds, several potential biological targets and mechanisms of action can be postulated for N-Cyclopentyl 2-bromo-6-fluorobenzylamine and its derivatives.

The N-cyclopentyl group is a key pharmacophore for interacting with adenosine receptors (ARs).

A₁AR Agonism: N-Cyclopentyl derivatives are strongly associated with A₁AR agonism. N⁶-Cyclopentyladenosine (CPA) is a canonical example, acting as a potent and selective A₁AR agonist. wikipedia.orgtocris.com Its 2-chloro analogue, 2-Chloro-N⁶-cyclopentyladenosine (CCPA), exhibits even greater selectivity and affinity for the A₁AR. d-nb.info The binding affinity (Ki) of CPA for the human A₁ receptor is approximately 2.3 nM, demonstrating its high potency. tocris.commedchemexpress.com This agonistic activity at A₁ARs has been linked to various physiological effects, including cardiovascular modulation, neuroprotection, and potential as antiepileptic and anxiolytic agents. nih.govnih.gov Partial A₁AR agonists containing the cyclopentyl group have also been developed to reduce side effects like bradycardia while retaining therapeutic benefits for conditions like heart failure and type 2 diabetes. nih.gov

A₃AR Antagonism: While the N-cyclopentyl group is primarily linked to A₁AR agonism, modifications elsewhere in the molecule can shift the activity profile. Interestingly, some potent A₁AR agonists like CCPA can also act as antagonists at the human A₃AR, with a Ki value of 35 nM. nih.gov In other series of adenosine derivatives, the removal of certain functional groups can convert A₃AR agonists into partial agonists or antagonists. nih.gov The A₃AR is overexpressed in many cancer cell types, making A₃AR antagonists potential candidates for anticancer therapy. nih.govresearchgate.net Research has shown that some A₃AR antagonists can reduce cancer cell growth and exert a cytostatic effect. nih.govresearchgate.net

| Compound | Target Receptor | Activity | Affinity (Ki) | Reference |

|---|---|---|---|---|

| N⁶-Cyclopentyladenosine (CPA) | Human A₁AR | Agonist | 2.3 nM | tocris.commedchemexpress.com |

| N⁶-Cyclopentyladenosine (CPA) | Human A₃AR | Agonist | 43 nM | tocris.commedchemexpress.com |

| 2-Chloro-N⁶-cyclopentyladenosine (CCPA) | Human A₁AR | Agonist | 0.74 nM | d-nb.info |

| 2-Chloro-N⁶-cyclopentyladenosine (CCPA) | Human A₃AR | Antagonist | 35 nM | nih.gov |

Schiff bases derived from fluorinated aldehydes and amines, as well as other N-cyclopentyl analogs, have demonstrated notable antimicrobial properties.

Fluorinated Aldimine-Type Schiff Bases: These compounds, containing the characteristic azomethine (–C=N–) group, are synthesized from the condensation of primary amines and carbonyl compounds. researchgate.net Fluorinated aldimines have shown a range of antibacterial activities. nih.gov For example, certain fluorinated Schiff bases have displayed remarkable activity against Bacillus subtilis, E. coli, and S. aureus. nih.gov The introduction of fluorine can enhance metabolic stability and membrane permeability, contributing to their antimicrobial effect. nih.gov Metal complexes of these Schiff bases often exhibit enhanced biological activity compared to the ligands alone. nih.govmdpi.com

N-Cyclopentyl Analogs: The antimicrobial potential of compounds containing a cyclopentyl or cyclopentane (B165970) ring has also been investigated. Cyclopentenone frameworks are known to possess antimicrobial activity, particularly against both Gram-positive and Gram-negative bacteria. nii.ac.jp In one study, cyclopentane-based muraymycin analogs were synthesized, with one analog showing antibacterial efficacy against Staphylococcus aureus. nih.gov The structure-activity relationship analysis suggested that a lipophilic side chain was important for its antibacterial effect. nih.gov Another study on amide derivatives containing cyclopropane (B1198618) found that several N-cyclopentyl-carboxamide compounds showed moderate to promising antifungal activity against Candida albicans. nih.gov

| Compound Class/Analog | Microorganism | Activity/Result | Reference |

|---|---|---|---|

| Fluorinated Aldimine Schiff Base (Compound 6) | B. subtilis, E. coli, S. aureus | Remarkable activity | nih.gov |

| Fluorinated Aldimine Schiff Base (Compound 31) | E. cloacae, E. coli, B. subtilis | Potent activity, MICs lower than or comparable to standard drugs | nih.gov |

| Cyclopentane-based muraymycin analog (JH-MR-23) | S. aureus | Exhibits antibacterial activity | nih.gov |

| N-cyclopentyl-cyclopropane-carboxamide analogs (F8, F24, F42) | C. albicans | Promising antifungal activity (MIC80 = 16 µg/mL) | nih.gov |

Abnormal activation of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase, is linked to the progression of many cancers. nih.gov Fluorinated benzylamine derivatives are relevant in the context of EGFR tyrosine kinase inhibitors (TKIs).

Fluorination can significantly enhance the inhibitory potency of EGFR inhibitors. nih.gov A computational study on quinazoline-based EGFR inhibitors revealed that a difluorinated compound (25g) had a much higher potency against a drug-resistant EGFR mutant (L858R/T790M/C797S) compared to its non-fluorinated version (25a). nih.gov The study showed that van der Waals interactions were the main force behind the binding affinity and that the fluorine substituents induced conformational changes in the receptor that favored inhibitor binding. nih.gov This highlights the potential of fluorobenzylamine scaffolds as a basis for designing potent and selective EGFR inhibitors to overcome drug resistance. nih.govyoutube.com

The structure of this compound shares features with modern anti-epileptic drug (AED) candidates. Pynegabine (also known as HN37) is a structural analog of the AED Retigabine. acs.orgnih.govresearchgate.net Retigabine was a first-in-class potassium channel agonist, but its use was discontinued (B1498344) due to side effects. nih.gov

Pynegabine was developed to improve upon Retigabine's profile by enhancing chemical stability and safety. acs.orgnih.govnih.gov It has shown strong efficacy in preclinical seizure models and a better safety margin compared to its predecessor. acs.orgnih.gov Pynegabine is currently in Phase I clinical trials. nih.govnih.govresearchgate.net The development of Pynegabine demonstrates that the core benzylamine structure, similar to that in this compound, is a viable scaffold for creating potent central nervous system agents, particularly for epilepsy.

Organotin(IV) complexes derived from Schiff bases are a class of compounds with significant interest for their potential anticancer activity. nih.gov These metal-based compounds have demonstrated potent antitumor properties, sometimes exceeding the efficacy of established chemotherapy drugs like cisplatin. rsc.org

The mechanism often involves the generation of intracellular reactive oxygen species (ROS), which induces cancer cell death. nih.gov The cytotoxicity of these complexes is highly dependent on the organic groups attached to the tin atom. trisakti.ac.idresearchgate.netscilit.com

Cell Line Studies: Studies have evaluated these complexes against various human cancer cell lines, including lung (A549), cervical (HeLa), liver (HepG-2), and glioblastoma (C6) cells. trisakti.ac.idnih.govscilit.comrsc.org

Structure-Activity Insights: Organotin(IV) complexes with phenyl substituents (Ph₃SnL or Ph₂SnL) frequently exhibit the highest cytotoxicity. trisakti.ac.idresearchgate.netscilit.com For example, one study found that a diphenyltin(IV) complex was the most potent cytotoxic agent against C6 and SH-SY5Y neuroblastoma cells. scilit.com Another showed that a triphenyltin(IV) complex (Ph₃SnL) had a high cytotoxic effect on A549 lung cancer cells. trisakti.ac.idresearchgate.net The fluorescent nature of some of these complexes also allows them to be used as bio-imaging agents to visualize their uptake into cancer cells. longdom.org

| Complex Type | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Triphenyltin(IV) Schiff base (Ph₃SnL) | A549 (Lung) | High cytotoxic effect | trisakti.ac.idresearchgate.net |

| Dibutyltin(IV) Schiff base (Complex 3) | A549 (Lung), HeLa (Cervical), HepG-2 (Liver) | Strongest cytotoxic activity among tested complexes | nih.gov |

| Diphenyltin(IV) Schiff base (Complex 2) | C6 (Glioblastoma), SH-SY5Y (Neuroblastoma) | Lowest IC50 value (~1.7 µg/ml on C6) | scilit.com |

| Triphenylstannyl pyrene-Schiff base (Compound 2) | A549 (Lung) | Higher cytotoxicity and inhibition of cell migration than trimethyl analog | rsc.org |

Molecular Docking and Virtual Screening for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein, as well as the binding affinity. nih.gov This technique is instrumental in virtual screening, a process where large libraries of chemical compounds are computationally evaluated for their potential to bind to a biological target. dovepress.com

In the context of this compound, molecular docking studies would be a primary step to identify potential protein targets. For instance, research on analogous compounds, such as derivatives of 4-(2-bromonaphthalene-6-yl)-6-phenylpyrimidin-2-amine, utilized molecular docking to investigate their interaction with the Corticotrophin Releasing Factor Receptor 1 (CRF-R1). irphouse.com These studies revealed that aromatic amino acids within the receptor's active site were crucial for binding. irphouse.com Similarly, docking studies on quinolone derivatives, which also feature a halogenated aromatic ring, were used to understand their binding to the Topoisomerase II DNA gyrase enzyme. nih.gov

A hypothetical molecular docking workflow for this compound would involve:

Target Selection: Identifying potential protein targets based on the structural alerts of the molecule. The presence of the fluorobenzylamine moiety might suggest targets in the central nervous system or enzymes involved in specific signaling pathways.

Ligand Preparation: Generating a 3D conformation of this compound.